Introduction: A Conformationally Constrained Building Block for Advanced Peptide and Drug Design
Introduction: A Conformationally Constrained Building Block for Advanced Peptide and Drug Design
An In-depth Technical Guide to (R)-1-Fmoc-piperidine-3-carboxylic acid: Properties, Synthesis, and Applications
(R)-1-Fmoc-piperidine-3-carboxylic acid is a pivotal chiral building block for researchers and scientists at the forefront of peptide chemistry and drug development. As a non-proteinogenic amino acid analogue, it integrates two critical chemical moieties: the rigid, six-membered piperidine ring and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This unique combination allows for its seamless incorporation into peptide sequences via standard solid-phase peptide synthesis (SPPS), offering a strategic tool to impose conformational constraints.
The piperidine scaffold is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to create structurally defined molecules with improved metabolic stability and receptor-binding affinity.[1][2][3] By introducing (R)-1-Fmoc-piperidine-3-carboxylic acid into a peptide backbone, chemists can move beyond the flexibility of natural amino acids to design peptidomimetics with predictable secondary structures, enhanced resistance to proteolytic degradation, and potentially superior therapeutic profiles.[1][4] This guide provides a comprehensive technical overview of its chemical properties, reactivity, and field-proven applications for professionals in synthetic chemistry and drug discovery.
Core Physicochemical Properties
(R)-1-Fmoc-piperidine-3-carboxylic acid is typically supplied as a stable, off-white to white solid powder.[5][6] Its physicochemical characteristics are foundational to its handling, reactivity, and integration into synthetic workflows.
| Property | Value | Source(s) |
| CAS Number | 193693-67-3 | [5][6] |
| Molecular Formula | C₂₁H₂₁NO₄ | [6] |
| Molecular Weight | 351.40 g/mol | [6] |
| Appearance | White to off-white solid powder | [5][6] |
| Storage Temperature | 2–8°C, dry conditions | [6] |
| Predicted Boiling Point | 561.6 ± 43.0 °C | [6] |
| Predicted Density | 1.293 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 4.47 ± 0.20 | [6] |
Note: Predicted values are computationally derived and should be used as an estimate. Experimental data should be consulted where available, particularly the Certificate of Analysis from the supplier for batch-specific information like optical rotation.
The Chemistry of the Fmoc Protecting Group: A Cornerstone of Modern SPPS
The utility of (R)-1-Fmoc-piperidine-3-carboxylic acid in peptide synthesis is fundamentally enabled by the Fmoc group protecting its secondary amine. The Fmoc group is the basis of one of the most common orthogonal protection strategies in SPPS, prized for its stability to acidic conditions (which are often used to cleave side-chain protecting groups) and its clean removal under mild basic conditions.[7][8][9]
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[10][11] The process is typically carried out using a 20-50% solution of a secondary amine base, like piperidine, in an organic solvent such as N,N-dimethylformamide (DMF).[8][12]
-
Proton Abstraction: The reaction is initiated when the base abstracts the relatively acidic proton at the C9 position of the fluorene ring system.[11][12] The resulting carbanion is stabilized by the aromaticity of the fluorenyl system.[9]
-
β-Elimination: This deprotonation facilitates an elimination reaction, leading to the cleavage of the C-O bond of the carbamate. This releases the free amine of the piperidine building block, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[11]
-
Scavenging: The excess piperidine in the deprotection solution acts as a nucleophile, trapping the dibenzofulvene to form a stable, soluble adduct that can be easily washed away from the solid-phase resin.[11][12] This scavenging step is critical to prevent the dibenzofulvene from reacting with the newly deprotected amine of the growing peptide chain.[11]
Caption: Base-catalyzed elimination mechanism for Fmoc group removal.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of (R)-1-Fmoc-piperidine-3-carboxylic acid is its use as a building block in Fmoc-based SPPS.[5][6] Its incorporation follows the standard, cyclical process of deprotection and coupling.
Experimental Protocol: Incorporation into a Peptide Chain
This protocol outlines the standard methodology for coupling (R)-1-Fmoc-piperidine-3-carboxylic acid to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
(R)-1-Fmoc-piperidine-3-carboxylic acid
-
N,N-dimethylformamide (DMF), peptide synthesis grade
-
Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Reaction vessel for SPPS
Methodology:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the preceding amino acid on the solid support has been completely removed using a 20% piperidine/DMF solution.
-
Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene adduct. A typical wash cycle is: DMF (x5), DCM (x3), DMF (x3).
-
-
Activation of Carboxylic Acid:
-
In a separate vessel, dissolve (R)-1-Fmoc-piperidine-3-carboxylic acid (3–5 equivalents relative to resin loading) and coupling reagents like HBTU/HOBt (3–5 eq.) in DMF.
-
Add DIPEA (6–10 eq.) to the mixture. This acts as a non-nucleophilic base to facilitate the formation of the activated ester, which is highly reactive towards the free amine on the resin. The solution will typically undergo a color change upon activation.
-
Causality Note: Using an activating agent like HBTU converts the carboxylic acid into a more reactive species, dramatically increasing the rate and efficiency of the amide bond formation. DIPEA is used because it is a hindered base and will not compete as a nucleophile.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the washed, deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1–2 hours. The reaction time can be extended for sterically hindered couplings.
-
Self-Validation: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative Kaiser test (beads remain yellow) indicates the absence of free primary amines and a successful coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Thoroughly wash the resin to remove excess reagents and byproducts. Use the same wash cycle as in Step 1 (DMF, DCM). The resin is now ready for the next cycle of deprotection and coupling.
-
Caption: Workflow for a single SPPS coupling cycle.
Impact on Peptide Structure and Drug Discovery
The incorporation of rigid structural elements like the piperidine ring is a well-established strategy in medicinal chemistry to develop compounds with improved pharmacological properties.[2][13]
-
Conformational Rigidity: The piperidine ring restricts the rotational freedom of the peptide backbone, forcing it to adopt a more defined three-dimensional structure. This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding.
-
Proteolytic Stability: Natural peptides are often rapidly degraded by proteases in vivo, limiting their therapeutic utility. The non-natural piperidine structure is not recognized by proteases, and its inclusion can significantly increase the peptide's half-life.[1]
-
Scaffold for Further Modification: The piperidine ring serves as a versatile scaffold. Its stereochemistry and substitution patterns can be systematically varied to explore the structure-activity relationship (SAR) of a lead compound, optimizing for potency, selectivity, and pharmacokinetic properties.[2]
The use of piperidine-based amino acids has led to the development of inhibitors for enzymes like cysteine proteases and has been explored in a wide range of therapeutic areas, including oncology and neurodegenerative diseases.[4][14]
Caption: Constraining a peptide backbone with a piperidine moiety.
Safety, Handling, and Storage
As with all laboratory chemicals, (R)-1-Fmoc-piperidine-3-carboxylic acid should be handled with appropriate care.
-
Hazard Profile: It is classified as an irritant, potentially causing skin, eye, and respiratory tract irritation.[6]
-
Personal Protective Equipment (PPE): Always handle the compound wearing safety glasses with side shields, chemical-resistant gloves, and a lab coat.[15][16]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid the formation and inhalation of dust.[15] Standard practices for good industrial hygiene should be followed.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2–8°C.[6] This prevents degradation from moisture and atmospheric contaminants.
Conclusion
(R)-1-Fmoc-piperidine-3-carboxylic acid is more than just a protected amino acid; it is a strategic design element for the modern peptide chemist and drug developer. Its robust Fmoc chemistry allows for straightforward integration into established synthetic protocols, while its inherent structural rigidity provides a powerful method for controlling peptide conformation. By leveraging this building block, researchers can engineer peptidomimetics and other complex molecules with enhanced stability, higher binding affinity, and improved therapeutic potential, accelerating the journey from chemical synthesis to novel drug candidates.
References
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Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther. 10
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ChemicalBook. (R)-1-FMOC-PIPERIDINE-3-CARBOXYLIC ACID | 193693-67-3.
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GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
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AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
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Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
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Pharmaffiliates. The Role of Piperidine Derivatives in Medicinal Chemistry.
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ChemicalBook. (r)-1-fmoc-piperidine-3-carboxylic acid.
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ResearchGate. (2022). Some bioactive α‐amino acid derivatives with a piperidine core.
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PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
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AAPPTec. Safety Data Sheet for 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid.
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ChemicalBook. (r)-1-fmoc-piperidine-3-carboxylic acid(193693-67-3) 1 h nmr.
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Benchchem. Fmoc-1-pyrrolidine-3-carboxylic acid chemical properties.
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
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National Institutes of Health. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry.
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J&K Scientific. (R)-Fmoc-3-methyl-piperidine-3-carboxylic acid | 1415018-77-7.
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Peptideweb.com. Synthesis protocols.
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The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications.
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Benchchem. Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid.
-
PubChem. 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid.
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UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
-
ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules.
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